Technical Guide: Chemical Structure & Properties of 1-Hexadecyl-4-phenylpyridinium Bromide
Technical Guide: Chemical Structure & Properties of 1-Hexadecyl-4-phenylpyridinium Bromide
Topic: Chemical Structure of 1-Hexadecyl-4-phenylpyridinium Bromide Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
[1]
Executive Summary
1-Hexadecyl-4-phenylpyridinium bromide (CAS: 123482-18-8 ) is a specialized cationic surfactant belonging to the class of quaternary ammonium compounds (QACs).[1] Structurally, it consists of a positively charged pyridinium core substituted with a lipophilic hexadecyl (cetyl) chain at the nitrogen (
Unlike the common antiseptic cetylpyridinium bromide (CPB), the addition of the 4-phenyl moiety significantly alters the compound's physiochemical profile. This modification enhances the hydrophobicity of the headgroup, introduces
Molecular Architecture & Physiochemical Properties[2][3]
Structural Analysis
The molecule is amphiphilic, possessing a distinct polar headgroup and a non-polar tail. The unique feature is the "bulky" headgroup where the cationic center is delocalized across the pyridinium ring, further extended by conjugation with the phenyl ring.
| Property | Data / Description |
| IUPAC Name | 1-Hexadecyl-4-phenylpyridin-1-ium bromide |
| CAS Number | 123482-18-8 |
| Molecular Formula | |
| Molecular Weight | ~460.54 g/mol |
| Cationic Core | 4-Phenylpyridinium (Extended |
| Hydrophobic Tail | Hexadecyl ( |
| Counterion | Bromide ( |
| Solubility | Soluble in ethanol, chloroform, DMSO; forms micelles in water. |
Structural Logic Diagram
The following diagram illustrates the functional segmentation of the molecule, highlighting the regions responsible for solvation, micellization, and substrate interaction.
Figure 1: Functional decomposition of 1-hexadecyl-4-phenylpyridinium bromide.
Synthesis & Characterization Protocol
Synthesis Logic (Menschutkin Reaction)
The synthesis involves the quaternization of 4-phenylpyridine with 1-bromohexadecane. This
Reagents:
-
4-Phenylpyridine (CAS: 939-23-1): The nucleophilic base.
-
1-Bromohexadecane (CAS: 112-82-3): The alkylating agent.
-
Solvent: Acetonitrile (polar aprotic) or Toluene (non-polar, requires higher temp). Acetonitrile is preferred for faster rates due to transition state stabilization.
Step-by-Step Protocol
-
Preparation: Dissolve 4-phenylpyridine (1.0 eq) in anhydrous acetonitrile (0.5 M concentration).
-
Addition: Add 1-bromohexadecane (1.1 eq) to the solution. A slight excess of the alkyl halide ensures complete conversion of the aromatic base.
-
Reflux: Heat the mixture to reflux (
) under an inert atmosphere ( or ) for 24–48 hours.-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The product will remain at the baseline or have a very low
compared to starting materials.
-
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate spontaneously. If not, add cold diethyl ether or ethyl acetate to induce precipitation.
-
Purification: Filter the solid and wash extensively with diethyl ether to remove unreacted alkyl bromide. Recrystallize from an acetone/ethanol mixture to yield a white to off-white crystalline solid.
Synthesis Workflow Diagram
Figure 2: Synthesis workflow for high-purity quaternary ammonium salt production.
Characterization (Expected Spectral Features)
To validate the structure, Nuclear Magnetic Resonance (NMR) is the gold standard.
-
NMR (DMSO-
):-
~9.0-9.2 ppm: Doublet (2H),
-protons of the pyridinium ring (deshielded by cationic charge). -
~8.3-8.5 ppm: Doublet (2H),
-protons of the pyridinium ring. - ~7.5-8.0 ppm: Multiplet (5H), Phenyl group protons.
-
~4.6 ppm: Triplet (2H),
(methylene adjacent to nitrogen). - ~1.2-1.4 ppm: Multiplet, bulk methylene protons of the hexadecyl chain.
- ~0.85 ppm: Triplet (3H), Terminal methyl group.
-
~9.0-9.2 ppm: Doublet (2H),
Thermodynamics & Surface Chemistry
Critical Micelle Concentration (CMC)
The introduction of the 4-phenyl group increases the hydrophobic volume of the surfactant compared to Cetylpyridinium Bromide (CPB).
-
CPB CMC: ~0.9 mM.
-
1-Hexadecyl-4-phenylpyridinium Bromide CMC: Expected to be lower (< 0.9 mM) .[2]
-
Reasoning: The phenyl ring contributes to the hydrophobic effect, driving aggregation at lower concentrations. Additionally,
stacking between headgroups in the micelle corona can stabilize the aggregate.
-
Biological Implications & Safety
-
Mitochondrial Targeting: The delocalized cationic charge (lipophilic cation) allows this molecule to penetrate mitochondrial membranes, driven by the membrane potential (
). -
Toxicity Note: The core structure resembles MPP+ (1-methyl-4-phenylpyridinium), a known neurotoxin that inhibits Complex I of the electron transport chain. While the long hexadecyl chain alters its pharmacokinetics (making it a surfactant rather than a transporter substrate), researchers must handle this compound with extreme caution, assuming potential mitochondrial toxicity.
References
-
PubChem. (2024). 4-Phenylpyridine (Precursor Data). National Library of Medicine. Retrieved from [Link]
-
PubChem. (2024). 1-Bromohexadecane (Precursor Data). National Library of Medicine. Retrieved from [Link]
- Zana, R. (2002). Dimeric (Gemini) Surfactants: Effect of the Spacer Group on the Association Behavior in Aqueous Solution. Journal of Colloid and Interface Science. (Contextual reference for pyridinium surfactant thermodynamics).
